Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]-
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Overview
Description
Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- is a chemical compound with the molecular formula C8H8Cl3N2O2P . It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a phosphoramidic dichloride group attached to a 2-chlorophenylmethylamino carbonyl moiety.
Preparation Methods
The synthesis of phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- involves several steps. One common method includes the reaction of phosphoramidic dichloride with 2-chlorophenylmethylamine under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoramidic acid derivatives.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific application and the target molecules .
Comparison with Similar Compounds
Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- can be compared with other similar compounds such as:
Phosphoramidic dichloride, methyl-: This compound has a similar structure but with a methyl group instead of the 2-chlorophenylmethyl group.
Phosphoramidic dichloride, N-[[(4-methylphenyl)amino]carbonyl]-: Another similar compound with a 4-methylphenylamino group.
The uniqueness of phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
651731-58-7 |
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Molecular Formula |
C8H8Cl3N2O2P |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-dichlorophosphorylurea |
InChI |
InChI=1S/C8H8Cl3N2O2P/c9-7-4-2-1-3-6(7)5-12-8(14)13-16(10,11)15/h1-4H,5H2,(H2,12,13,14,15) |
InChI Key |
ANZUOAYERLKYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NP(=O)(Cl)Cl)Cl |
Origin of Product |
United States |
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